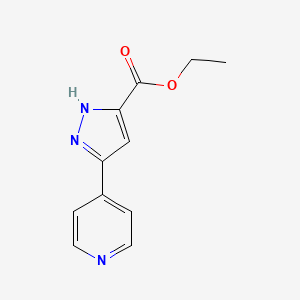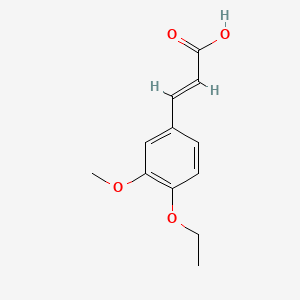![molecular formula C12H10FNO3 B3021417 3-[5-(4-氟苯基)-1,3-恶唑-2-基]丙酸 CAS No. 23464-94-0](/img/structure/B3021417.png)
3-[5-(4-氟苯基)-1,3-恶唑-2-基]丙酸
描述
“3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has an empirical formula of C11H9FN2O3 and a molecular weight of 236.20 .
Synthesis Analysis
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . A series of pyrazole linked to oxazole-5-one moiety was synthesized and assessed for their antimicrobial potential against S. aureus, E. coli, P. aeruginosa and C. albicans .Molecular Structure Analysis
Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The SMILES string of the compound is O=C(O)CCC1=NN=C(C2=CC=C(F)C=C2)O1 .Chemical Reactions Analysis
The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular formula of C11H9FN2O3 and a molecular weight of 236.20 .科学研究应用
分子合成与药物开发
在药物开发领域,对具有相似结构的化合物(如恶唑衍生物)的研究非常广泛。恶唑是一种含有氮和氧的五元杂环化合物,以其多功能性以及存在于具有广泛医药、制药和材料科学应用的化合物中而闻名。新型恶唑衍生物的合成是一个重要的研究领域,由于其多样的生物活性,在开发新药方面具有潜在的应用 (Shinde 等人,2022)。
神经科学研究
与谷氨酸受体(特别是 NMDA 受体)相关的化合物在神经科学研究中起着至关重要的作用。专注于 NMDA 受体分子机制、其生物合成途径、转运和突触部位调控的研究有助于了解突触生理学和各种神经系统疾病的病因 (Horak 等人,2014)。
有机化学和材料科学
对氟化联苯化合物的实用合成(它们是某些抗炎和镇痛材料制造中的关键中间体)的研究,提供了对复杂氟化有机化合物的合成和应用的见解。这些研究有助于开发新的合成方法,并优化现有方法,以用于工业和制药应用 (Qiu 等人,2009)。
环境化学与降解研究
全氟烷基化学物质(可能包括与“3-[5-(4-氟苯基)-1,3-恶唑-2-基]丙酸”类似的结构)的降解一直是环境化学中的一个重要研究领域。研究重点是了解此类化合物的环境归宿、降解途径和生物降解性,有助于评估和管理其对环境的影响 (Liu 和 Avendaño,2013)。
先进材料开发
基于聚甲基丙烯酸甲酯的塑料闪烁体的开发,结合了各种发光染料,突出了复杂有机分子在制造先进材料中的应用。这些材料在辐射检测、医学成像和其他需要高效率闪烁材料的领域具有应用 (Salimgareeva 和 Kolesov,2005)。
作用机制
Target of Action
The primary target of 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid is the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
The compound interacts with PPARs by binding to them, thereby activating these receptors . This activation leads to changes in the transcription of specific genes, which in turn influences various biological processes such as lipid metabolism, inflammation, and cell proliferation .
Biochemical Pathways
The activation of PPARs by 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid affects several biochemical pathways. These include the regulation of lipid metabolism, glucose homeostasis, cell differentiation, and inflammatory responses . The downstream effects of these pathways contribute to the overall biological activity of the compound.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role as a PPAR agonist. By activating PPARs, the compound can influence a variety of cellular processes, including lipid metabolism, glucose homeostasis, and inflammatory responses . This can lead to changes in cell function and behavior, potentially contributing to therapeutic effects in conditions such as diabetes, inflammation, and certain types of cancer .
属性
IUPAC Name |
3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c13-9-3-1-8(2-4-9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFZOPRHLRLVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)CCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585426 | |
| Record name | 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23464-94-0 | |
| Record name | 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




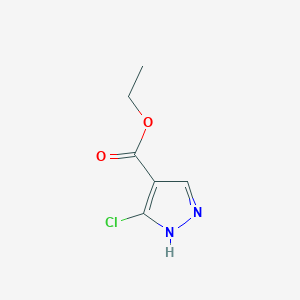
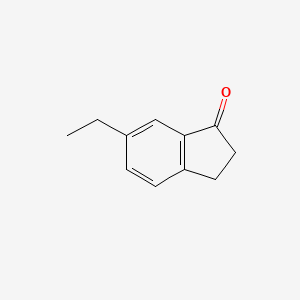
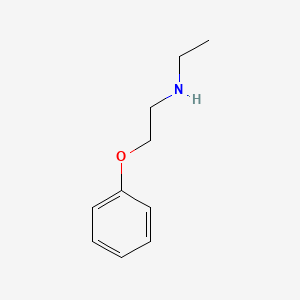
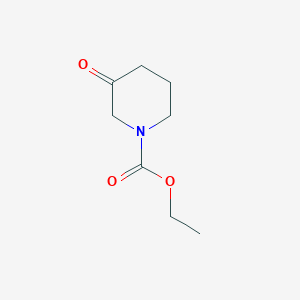
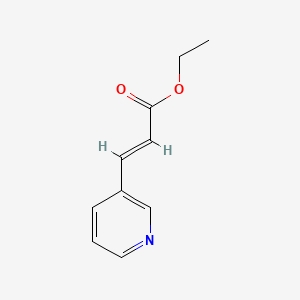

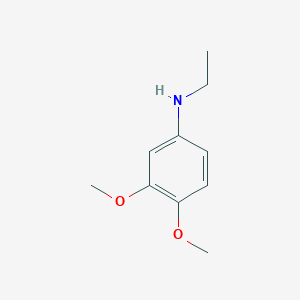
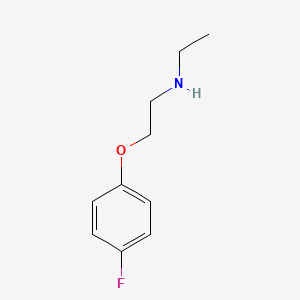


![4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline](/img/structure/B3021352.png)
